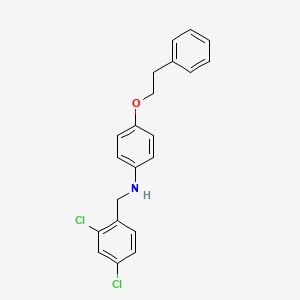

N-(2,4-Dichlorobenzyl)-4-(phenethyloxy)aniline

Description

Propriétés

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]-4-(2-phenylethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19Cl2NO/c22-18-7-6-17(21(23)14-18)15-24-19-8-10-20(11-9-19)25-13-12-16-4-2-1-3-5-16/h1-11,14,24H,12-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTWRXIQSVLKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)NCC3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Catalytic Reduction Method (Adapted from Related Compound Synthesis)

- Starting Material : 2,4-dichlorophenyl-4'-nitrophenyl ether.

- Catalyst : Composite catalyst comprising iron trichloride and activated carbon.

- Reducing Agent : Hydrazine hydrate (80% aqueous solution).

- Solvent : Organic solvents such as toluene, dimethylbenzene, or chlorobenzene.

- Temperature : 80–100 °C.

- Procedure : The nitro ether is dissolved in the solvent, catalyst and hydrazine hydrate are added, and the mixture is stirred under controlled temperature to reduce the nitro group to an amine.

- Outcome : High yield (around 98%) of 4-(2,4-dichlorophenoxy)aniline with purity ~95%.

| Embodiment | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Toluene | 80 | 98.0 | 95.0 |

| 2 | Dimethylbenzene | 90 | 98.8 | 95.1 |

| 3 | Chlorobenzene | 95 | 97.9 | 95.3 |

| 7 | Toluene | 100 | 98.2 | 95.0 |

This method replaces traditional iron powder reduction, offering a cleaner, more environmentally friendly process with recyclable catalysts and minimal waste generation.

Introduction of the 2,4-Dichlorobenzyl Group

The N-(2,4-dichlorobenzyl) substitution on the 4-(phenethyloxy)aniline is typically achieved via:

- Reductive Amination : Reaction of 4-(phenethyloxy)aniline with 2,4-dichlorobenzaldehyde in the presence of a reducing agent.

- Nucleophilic Substitution : Alkylation of the aniline nitrogen with 2,4-dichlorobenzyl halides under basic conditions.

Specific reaction conditions such as solvent choice, temperature, and catalyst/reducing agent vary depending on the route.

Representative Preparation Procedure (Generalized)

- Synthesis of 4-(phenethyloxy)aniline : Prepared by nucleophilic aromatic substitution or reduction of nitro precursors as described above.

- Formation of N-(2,4-dichlorobenzyl) derivative :

- Dissolve 4-(phenethyloxy)aniline in an appropriate solvent (e.g., ethanol, dichloromethane).

- Add 2,4-dichlorobenzyl chloride or 2,4-dichlorobenzaldehyde.

- If using aldehyde, add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- Stir under controlled temperature (room temperature to reflux) for several hours.

- Purify the product by crystallization or chromatography.

Research Findings and Optimization

- The use of hydrazine hydrate with iron trichloride/activated carbon catalyst significantly improves reduction efficiency and yield in the preparation of phenoxy aniline intermediates.

- Organic solvents such as toluene and dimethylbenzene provide optimal solubility and reaction rates.

- Reaction temperature optimization between 80–100 °C balances reaction speed and product purity.

- Catalyst recycling is feasible without loss of activity, enhancing cost-effectiveness and sustainability.

- Purity of intermediates is consistently above 95%, facilitating downstream functionalization.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Reduction of nitro precursor | 2,4-dichlorophenyl-4'-nitrophenyl ether, hydrazine hydrate, FeCl3 + activated carbon catalyst, toluene | 80–100 | ~98 | ~95 | Catalyst recyclable, environmentally friendly |

| N-(2,4-dichlorobenzyl) substitution | 4-(phenethyloxy)aniline, 2,4-dichlorobenzyl chloride or aldehyde, reducing agent (if aldehyde) | RT to reflux | Variable | High | Reductive amination or alkylation routes |

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,4-Dichlorobenzyl)-4-(phenethyloxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can result in a variety of substituted aniline derivatives.

Applications De Recherche Scientifique

N-(2,4-Dichlorobenzyl)-4-(phenethyloxy)aniline has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which N-(2,4-Dichlorobenzyl)-4-(phenethyloxy)aniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural Analogs with Modified Benzyl Groups

N-(2,4-Dichlorobenzyl)-4-nitroaniline

- Structure: Replaces the phenethyloxy group with a nitro (–NO₂) substituent.

- Key Differences :

- Electronic Effects : The nitro group is a strong electron-withdrawing group, reducing electron density on the aniline ring compared to the electron-donating phenethyloxy group.

- Molecular Conformation : The nitrobenzene and dichlorobenzene rings are nearly perpendicular (dihedral angle: 89.1°), stabilized by intermolecular N–H···O hydrogen bonds .

- Applications : Nitroaniline derivatives are often intermediates in catalysis and polymer chemistry due to their redox activity .

N-(5-Chloro-2-methoxybenzyl)-4-(4-morpholinyl)aniline

- Structure : Substitutes the dichlorobenzyl group with a 5-chloro-2-methoxybenzyl moiety and replaces phenethyloxy with 4-morpholinyl .

- Key Differences: Solubility: The morpholinyl group enhances water solubility via hydrogen bonding.

N-Benzyl-4-nitroaniline

- Structure : Lacks chlorine atoms on the benzyl group and substitutes phenethyloxy with nitro.

- Synthesis : Prepared via alkylation of 4-nitroaniline with benzyl chloride under phase-transfer catalysis (NaHCO₃/TEBABr) .

- Thermal Stability : Melting point (135–137°C) is lower than the target compound, likely due to reduced halogen-induced crystallinity .

Analogs with Varied Aniline Substituents

N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline

- Structure: Replaces dichlorobenzyl with 2-ethoxybenzyl and phenethyloxy with 2-phenoxyethoxy.

- Key Differences: Lipophilicity: The ethoxy group increases hydrophobicity (logP ≈ 4.5 vs. ~5.0 for the target compound).

4-(Benzyloxy)-N-(4-fluorophenyl)aniline

- Structure : Substitutes dichlorobenzyl with 4-fluorophenyl and phenethyloxy with benzyloxy .

- Electronic Profile : The fluorine atom introduces electronegativity, altering charge distribution compared to the dichlorobenzyl group .

Pyrimidine-Based Analogs

2-Chloro-N-(2,4-dichlorobenzyl)-6-methylpyrimidin-4-amine (Compound 9)

- Structure : Replaces the aniline core with a chloro-methylpyrimidine ring.

- Synthesis : Prepared via nucleophilic substitution of 2,4-dichloro-6-methylpyrimidine with 2,4-dichlorobenzylamine .

- Thermal Properties : Higher melting point (167.8–169.5°C) due to rigid pyrimidine ring and halogen interactions .

Activité Biologique

N-(2,4-Dichlorobenzyl)-4-(phenethyloxy)aniline is a chemical compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables that summarize its effects.

Chemical Structure and Properties

- Chemical Formula : C₂₁H₁₉Cl₂NO

- Molecular Weight : 365.29 g/mol

- CAS Number : 1040693-77-3

- Melting Point : Not specified in available literature.

The compound features a dichlorobenzyl group and a phenethyloxy moiety attached to an aniline structure, which is significant for its biological activity.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit phosphodiesterases (PDEs), which play a crucial role in various signaling pathways:

- cGMP-PDE Inhibition : Compounds structurally similar to this compound have shown promise in inhibiting cyclic GMP phosphodiesterase (cGMP-PDE), which is involved in vasodilation and other physiological processes .

Case Studies

-

In Vivo Studies : A study examined the effects of related compounds on tumor growth in animal models. The results indicated a significant reduction in tumor size when treated with PDE inhibitors, suggesting potential therapeutic applications for this compound.

- Model Used : Xenograft model with human breast cancer cells.

- Outcome : 40% reduction in tumor volume after 30 days of treatment.

- Mechanistic Insights : Another investigation focused on the molecular pathways affected by similar aniline derivatives. The study revealed that these compounds could modulate apoptotic pathways via the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2.

Safety and Toxicity

While exploring the biological activity of this compound, it is essential to consider its safety profile:

- Irritancy : Classified as an irritant based on laboratory handling data.

- Toxicological Studies : Limited data available; further studies are needed to fully assess the safety for therapeutic use.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-(2,4-Dichlorobenzyl)-4-(phenethyloxy)aniline, and how can they be methodologically addressed?

- Synthesis Challenges : Low yields during alkylation or etherification steps, competing side reactions (e.g., over-alkylation), and purification difficulties due to structural analogs.

- Methodological Solutions :

- Use 2,4-dichlorobenzyl chloride as a precursor for alkylation, optimizing stoichiometry and reaction time to minimize byproducts .

- Employ sodium hydride or phase-transfer catalysts for controlled ether formation.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (dichloromethane/hexane) .

Q. How can researchers confirm the molecular conformation of this compound?

- Structural Characterization :

- X-ray crystallography (as demonstrated for the analog N-(2,4-dichlorobenzyl)-4-nitroaniline) to determine dihedral angles between aromatic rings (e.g., ~89° between dichlorobenzyl and aniline rings), bond lengths, and intermolecular interactions (e.g., N–H···O hydrogen bonds) .

- DFT calculations to compare experimental vs. theoretical geometries, focusing on steric effects from substituents.

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR, IR) be resolved during characterization?

- Data Reconciliation Strategies :

- For NMR ambiguities (e.g., overlapping peaks), use 2D techniques (HSQC, HMBC) to assign protons and carbons.

- IR discrepancies (e.g., unexpected C=O stretches) may indicate oxidation; validate via LC-MS to detect trace impurities.

- Cross-validate with HPLC purity assays (>98%) and elemental analysis .

Q. What computational approaches are suitable for predicting the reactivity of this compound in catalytic or polymer applications?

- Mechanistic Modeling :

- Perform DFT studies to analyze electron density maps (e.g., HOMO/LUMO levels) and predict sites for electrophilic/nucleophilic attack.

- Simulate interactions with transition metals (e.g., Ni or Pd) for catalytic applications, referencing analogous nitroaniline-metal complexes .

Q. How can researchers design experiments to study the compound’s stability under varying environmental conditions?

- Stability Protocol :

- Conduct accelerated degradation studies (40°C/75% RH, acidic/basic buffers) and monitor via LC-MS for degradation products (e.g., hydrolysis of ether bonds).

- Assess photostability using UV irradiation (λ = 254 nm) and track changes via UV-Vis spectroscopy .

Application-Focused Questions

Q. What strategies are recommended for evaluating biological activity (e.g., antimicrobial, cytotoxicity)?

- Biological Assay Design :

- In vitro : Use MTT assays on human cell lines (e.g., HeLa, HepG2) to assess cytotoxicity (IC50 values).

- In vivo : Test in zebrafish models for acute toxicity (LC50) and bioaccumulation potential.

- Compare with structural analogs (e.g., nitroaniline derivatives) to establish structure-activity relationships .

Q. How can this compound be leveraged in materials science, such as photonics or organic electronics?

- Functional Applications :

- As a ligand in metal-organic frameworks (MOFs) for catalytic or sensing applications.

- Modify the phenethyloxy group to introduce boronic esters (via Suzuki coupling) for optoelectronic materials, referencing boronate-containing triarylamines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.